6-Chloro-9-cyclopentyl-9H-purine belongs to the class of heterocyclic compounds, specifically purines, which are essential components of nucleic acids. Purines play critical roles in various biochemical processes, including energy transfer (as ATP), signaling (as cAMP), and as building blocks for DNA and RNA.
The synthesis of 6-chloro-9-cyclopentyl-9H-purine typically involves several key steps:
For example, one study reported that 6-chloro-9-cyclopentylpurine was synthesized through nucleophilic substitution of chlorine with cyclopentyl bromide, yielding a mixture of N-9 and N-7 isomers, although the N-9 isomer was preferentially formed due to steric factors .
The molecular structure of 6-chloro-9-cyclopentyl-9H-purine can be described as follows:
The structural integrity can be confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insight into molecular conformation and bond angles .
6-Chloro-9-cyclopentyl-9H-purine participates in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 6-chloro-9-cyclopentyl-9H-purine primarily involves its interaction with adenosine receptors, particularly the A2A subtype. By binding to these receptors, it may modulate signaling pathways involved in cellular proliferation and apoptosis.
Research indicates that this compound can act as an antagonist or inhibitor, thereby influencing various physiological processes such as inflammation and immune response. Its effectiveness in inhibiting receptor activity has been linked to its structural features, including the presence of the cyclopentyl group which enhances binding affinity .
The physical and chemical properties of 6-chloro-9-cyclopentyl-9H-purine include:
These properties are essential for determining its suitability for various applications in medicinal chemistry .
6-Chloro-9-cyclopentyl-9H-purine has several notable applications:
The ongoing research into this compound highlights its potential as a lead compound for developing novel therapeutic agents targeting various diseases .
The synthesis of 6-chloro-9-cyclopentyl-9H-purine (molecular formula: C₁₀H₁₁ClN₄, MW: 222.67 g/mol) serves as a key scaffold for anticancer analogs. The primary route involves nucleophilic substitution at C6 of purine, where cyclopentylamine displaces halogen or other leaving groups under basic conditions. As detailed in [5], this reaction typically employs potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, yielding the 9-cyclopentyl intermediate. Subsequent chlorination at C6 using phosphorus oxychloride (POCl₃) affords the title compound with >85% purity [2].
Alternative pathways include Mitsunobu reactions for N9-alkylation, though cyclopentanol exhibits lower reactivity compared to primary alcohols due to steric constraints [9]. Microwave-assisted synthesis significantly enhances efficiency for derivatives; for example, coupling 6-chloro-9-cyclopentylpurine with aryl amines under microwave irradiation (140 W, 15 min) achieves yields >90% while minimizing polymerization [7]. A comparative analysis of synthetic methods is shown below:
Table 1: Synthetic Methodologies for 6-Chloro-9-cyclopentyl-9H-purine Derivatives
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 78 | 92 | High selectivity for N9 |
Microwave-Assisted | MW, 140 W, KI, 15 min | 94 | 96 | Rapid reaction time |
Mitsunobu Reaction | PPh₃, DIAD, THF, 0°C to RT, 24 h | 65 | 88 | Applicable to sterically hindered alcohols |
The 6-chloro group serves as a versatile handle for further functionalization. As reported in [8], reactions with amines, phenols, or thiols generate diverse 6-substituted analogs, such as 6-(4-phenoxyphenyl)- and 6-(piperazine)-derivatives, which are pivotal for SAR exploration.
The 9-cyclopentyl moiety profoundly influences the bioactivity of purine analogs by modulating steric bulk, lipophilicity, and binding interactions. Compared to smaller substituents (e.g., methyl or ethyl), the cyclopentyl group enhances kinase binding affinity through optimal van der Waals contacts in hydrophobic pockets. Conformational analyses reveal that the puckered structure of cyclopentyl restricts rotational freedom, pre-organizing the molecule for target engagement [3] [9].
In cytotoxicity assays, 9-cyclopentyl derivatives exhibit 3–5-fold lower IC₅₀ values against liver cancer cells (Huh7, IC₅₀ = 1.2 μM) compared to 9-tetrahydropyranyl analogs (IC₅₀ = 5.4 μM) [4]. This enhancement is attributed to:
Notably, molecular dynamics simulations confirm that cyclopentyl-substituted purines maintain stable hydrogen bonds with kinase hinge regions (e.g., Glu1197 in ALK), while smaller groups permit water intrusion, weakening affinity [4].
The 6-chloro group is a critical determinant of cytotoxic potency and kinase selectivity. Chlorine’s moderate electronegativity (χ = 3.16) withdraws electrons from the purine ring, increasing C6 susceptibility to nucleophilic attack and facilitating covalent or high-affinity reversible binding. As reported in [4], replacing chlorine with amino groups diminishes activity against BTK (Kd increases from 2 nM to 120 nM), while fluoro or bromo analogs retain potency but suffer from off-target effects.
Table 2: Cytotoxicity and Kinase Selectivity of 6-Substituted 9-Cyclopentylpurines
C6 Substituent | IC₅₀ vs. Huh7 (μM) | ALK Kd (nM) | BTK Kd (nM) | Selectivity Index (S10) |
---|---|---|---|---|
Cl | 1.2 ± 0.3 | 8 ± 1 | 5 ± 0.8 | 0.01 |
NHCH₃ | >50 | 420 ± 30 | 380 ± 25 | 0.35 |
OPh | 1.2 ± 0.3 | 25 ± 3 | 18 ± 2 | 0.03 |
Piperazine | 1.0 ± 0.2 | 6 ± 0.7 | 4 ± 0.5 | 0.02 |
Data adapted from [4] demonstrates chlorine’s superiority in conferring nanomolar affinity against ALK/BTK. The 6-chloro-9-cyclopentylpurine core also enables "tagging" of cysteine residues in kinase ATP pockets, as seen in covalent inhibitors like compound 19 (IC₅₀ = 1 μM vs. Huh7) [4]. Density functional theory (DFT) calculations corroborate that chlorine’s σ-hole facilitates halogen bonding with carbonyl oxygens (e.g., BTK Met477), contributing ~1.8 kcal/mol to binding energy [8].
Systematic comparison of N9 substituents reveals cyclopentyl’s unique advantages in balancing size, flexibility, and target engagement. Ethyl groups confer excessive flexibility, reducing binding entropy, while cyclopropyl lacks the surface area for optimal hydrophobic contacts. Key findings include:
Table 3: Bioactivity Comparison of N9-Substituted 6-Chloropurines
N9 Substituent | Size (ų) | log P | Huh7 IC₅₀ (μM) | ALK Inhibition (%) | Solubility (μg/mL) |
---|---|---|---|---|---|
Cyclopentyl | 95 | 2.1 | 1.2 | 98 | 12 |
Ethyl | 52 | 1.3 | 8.2 | 45 | 28 |
Cyclopropyl | 75 | 1.8 | 3.5 | 78 | 18 |
Benzyl | 120 | 2.9 | 0.9 | 95 | 5 |
Data from [4] [9] underscores cyclopentyl’s optimal balance: benzyl offers higher potency but poor solubility, while ethyl improves solubility at the cost of efficacy. The cyclopentyl group thus represents a "goldilocks" substituent for kinase-targeted purines.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0